N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide
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Overview
Description
N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide typically involves a multi-step process. The initial step often includes the acylation of 2-methylphenol with acetic anhydride to form 2-methylphenoxyacetyl chloride. This intermediate is then reacted with 4-aminophenylbutanamide under controlled conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide undergoes various chemical reactions, including:
- Oxidation
Properties
IUPAC Name |
N-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-6-18(22)20-15-9-11-16(12-10-15)21-19(23)13-24-17-8-5-4-7-14(17)2/h4-5,7-12H,3,6,13H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGJCAQBPQXUER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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